1-ethyl-3-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one

Description

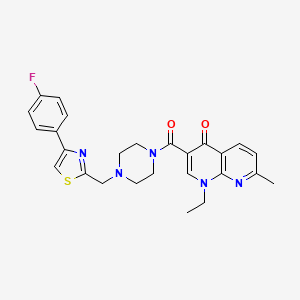

The compound 1-ethyl-3-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a structurally complex molecule featuring a 1,8-naphthyridinone core. Key structural elements include:

- 1-ethyl group: Enhances lipophilicity and modulates pharmacokinetic properties.

- 7-methyl substitution: Likely influences electronic distribution and steric interactions.

- Piperazine-1-carbonyl moiety: A common pharmacophore in drug design, often associated with receptor binding and solubility modulation.

Properties

IUPAC Name |

1-ethyl-3-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazine-1-carbonyl]-7-methyl-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN5O2S/c1-3-31-14-21(24(33)20-9-4-17(2)28-25(20)31)26(34)32-12-10-30(11-13-32)15-23-29-22(16-35-23)18-5-7-19(27)8-6-18/h4-9,14,16H,3,10-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUHGSPXZJBTFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)CC4=NC(=CS4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-3-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, with a focus on its pharmacological implications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and naphthyridine rings. The synthetic pathway often includes:

- Formation of the Thiazole Ring : Utilizing 4-fluorophenyl derivatives.

- Piperazine Derivative Formation : Incorporating piperazine moieties to enhance biological activity.

- Naphthyridine Core Construction : Assembling the naphthyridine structure which is crucial for the compound's activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing thiazole and naphthyridine rings have shown promising results against various cancer cell lines.

- Cytotoxicity : Compounds related to this structure have demonstrated IC50 values ranging from 3.58 to 15.36 μM against different cancer cell lines, indicating substantial cytotoxic effects while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been well-documented. In particular:

- Inhibition Against Bacterial Strains : Compounds with thiazole structures have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported between 20 to 25 μg/mL .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, leading to programmed cell death .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Case Studies

Several studies illustrate the biological efficacy of compounds related to our target molecule:

- Thiazole Derivatives Against Cancer : A study found that certain thiazole derivatives caused significant G2-M phase arrest in cancer cells, indicating their potential as chemotherapeutic agents .

- Antimicrobial Screening : In a comprehensive screening of thiazole-containing compounds, those with similar structural features showed enhanced antibacterial activity compared to standard antibiotics like ampicillin .

Data Table

Scientific Research Applications

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Thiazole | Contributes to biological activity |

| Piperazine | Enhances receptor binding |

| Naphthyridine | Provides additional pharmacological effects |

Anticonvulsant Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to 1-ethyl-3-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one have shown efficacy in reducing seizure activity in animal models. The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance anticonvulsant effects.

Case Study: Anticonvulsant Efficacy

In a study evaluating various thiazole derivatives, one compound demonstrated a median effective dose significantly lower than standard anticonvulsants like ethosuximide, indicating the potential for developing new treatments for epilepsy .

Antimicrobial Properties

Thiazole-containing compounds have also been explored for their antimicrobial activities. Research indicates that several thiazole derivatives exhibit potent antibacterial effects against various pathogens.

Table 2: Antibacterial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(4-fluorophenyl)thiazol | Staphylococcus aureus | 15 µg/mL |

| Thiazole derivative A | Escherichia coli | 20 µg/mL |

| Thiazole derivative B | Pseudomonas aeruginosa | 10 µg/mL |

Cancer Research Applications

The compound has shown promise in cancer research due to its ability to inhibit specific cellular pathways involved in tumor growth. The naphthyridine component is particularly noted for its role in targeting kinases associated with cancer proliferation.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that compounds similar to this compound inhibited the proliferation of various cancer cell lines, suggesting potential as an anticancer agent .

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in medicinal chemistry. Recent toxicological assessments have focused on its acute toxicity and potential hepatotoxicity.

Table 3: Toxicological Findings

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Hepatotoxicity Indicators | No significant elevation |

These findings indicate a favorable safety profile, making it a candidate for further development in therapeutic applications.

Comparison with Similar Compounds

Compound 5a10: 1-(4-Chlorobenzyl)-3-(4-methylpiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one

- Key Differences :

- Substituents : 4-Chlorobenzyl vs. fluorophenyl-thiazole-methyl in the target compound.

- Piperazine : 4-Methylpiperazine vs. a piperazine linked to a thiazole-fluorophenyl group.

- Physicochemical Properties :

Compound 25: 1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-[4-(1,3-thiazol-2-yl)piperazin-1-yl]-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid

- Key Differences :

- Core Modification : Carboxylic acid at position 3 vs. a carbonyl-piperazine group in the target.

- Substituents : Direct thiazol-2-ylpiperazine vs. thiazolylmethyl-piperazine in the target.

- Implications : The carboxylic acid in 25 may reduce cell permeability compared to the target’s lipophilic ethyl and methyl groups .

Piperazine-Containing Analogues

Compound 9: 4-(4-Fluorobenzyl)piperazin-1-ylmethanone

- Key Differences: Piperazine Substituent: 4-Fluorobenzyl vs. thiazole-fluorophenyl-methyl in the target. Carbonyl Group: Attached to 4-chlorophenyl vs. the 1,8-naphthyridinone core in the target.

- Physicochemical Properties :

Thiazole and Fluorophenyl Derivatives

Compound 21: 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-4-yl)ethylidene)hydrazine

- Key Differences :

Comparative Analysis of Molecular Properties

Q & A

Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be controlled?

The compound is synthesized via multi-step pathways involving:

- Nucleophilic substitution : Introduction of the 4-fluorophenylthiazole moiety to the piperazine ring .

- Coupling reactions : Amide bond formation between the piperazine and naphthyridinone core using carbodiimide coupling agents (e.g., EDCI/HOBt) .

- Functional group protection/deprotection : Ethyl and methyl groups are introduced via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Critical conditions :

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Key methods include:

Q. What structural features influence the compound’s reactivity and solubility?

- Hydrophobic groups : The 4-fluorophenylthiazole and ethyl groups reduce aqueous solubility, necessitating DMSO or ethanol for in vitro assays .

- Electron-deficient cores : The naphthyridinone and thiazole rings participate in π-π stacking, affecting binding to biological targets .

- Piperazine flexibility : The piperazine-carbonyllinker allows conformational adaptability for receptor interactions .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine-naphthyridinone coupling step?

Methodological strategies :

- Design of Experiments (DoE) : Vary temperature (60–100°C), solvent (DMF vs. DCM), and catalyst loading (EDCI: 1.2–2.0 equiv.) to identify optimal conditions .

- In situ monitoring : Use TLC (hexane/EtOAc 1:2) or inline IR to track carbodiimide activation .

- Purification : Employ silica gel chromatography (EtOAc/hexane gradients) or recrystallization (ethanol/DMF) to isolate high-purity product .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Troubleshooting approaches :

- Solvent effects : Compare CDCl₃ vs. DMSO-d₆ spectra to identify solvent-induced shifts (e.g., naphthyridinone NH at δ 8.5 ppm in DMSO) .

- Dynamic effects : Perform variable-temperature NMR to detect conformational exchange broadening in piperazine protons .

- Isotopic labeling : Synthesize deuterated analogs to assign ambiguous signals .

Case study : In , the ethyl group’s quartet (δ 4.45 ppm) was misassigned as a piperazine CH₂ until HSQC confirmed its origin .

Q. What computational strategies predict the compound’s bioactivity and target selectivity?

In silico methodologies :

- Molecular docking : Use AutoDock Vina to model interactions with dopamine D₂/D₃ receptors (binding energy < −8 kcal/mol indicates high affinity) .

- QSAR modeling : Train models on fluorophenyl-thiazole derivatives to correlate logP values with cytotoxicity (R² > 0.85) .

- MD simulations : Simulate piperazine flexibility in aqueous environments to assess membrane permeability .

Validation : Compare predicted IC₅₀ values with in vitro kinase inhibition assays (e.g., EGFR IC₅₀ = 0.2 μM) .

Q. How can impurities from incomplete coupling steps be identified and mitigated?

Analytical solutions :

Q. Purification data () :

| Impurity | Retention time (min) | Mitigation Strategy |

|---|---|---|

| Unreacted hydrazide | 3.2 | Add 1.2 equiv. CS₂ |

| Oxidized byproduct | 5.8 | Use N₂ atmosphere |

Q. What strategies validate the compound’s stability under biological assay conditions?

Experimental design :

- pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 2.0) for 24h; monitor degradation via HPLC .

- Thermal stability : Store at −20°C, 4°C, and 25°C for 1 month; assess decomposition by ¹H NMR .

- Light sensitivity : Expose to UV (254 nm) for 6h; quantify photodegradants using LC-MS .

Key finding : The ethyl-naphthyridinone core is stable at 4°C for >6 months, but the thiazole moiety degrades under UV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.